N,N-Dimethyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]ethan-1-amine
Description
N,N-Dimethyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]ethan-1-amine is a pyrimidine derivative featuring a dimethylaminoethyl chain linked via a sulfanyl (-S-) group to a substituted pyrimidine core. The pyrimidine ring is substituted with a methyl group at position 4 and a phenyl group at position 6, creating a hydrophobic aromatic system. This compound is of interest due to its structural similarity to bioactive molecules targeting enzymes and receptors, particularly in medicinal chemistry .
Properties
CAS No. |
90185-69-6 |
|---|---|
Molecular Formula |
C15H19N3S |
Molecular Weight |
273.4 g/mol |
IUPAC Name |
N,N-dimethyl-2-(4-methyl-6-phenylpyrimidin-2-yl)sulfanylethanamine |
InChI |
InChI=1S/C15H19N3S/c1-12-11-14(13-7-5-4-6-8-13)17-15(16-12)19-10-9-18(2)3/h4-8,11H,9-10H2,1-3H3 |
InChI Key |
IHTMBDGZVIVXKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCCN(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-((4-methyl-6-phenylpyrimidin-2-yl)thio)ethanamine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 4-methyl-6-phenylpyrimidine-2-thiol.
Thioether Formation: The thiol group of the pyrimidine derivative is then reacted with an appropriate alkylating agent, such as 2-chloro-N,N-dimethylethanamine, under basic conditions to form the thioether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-((4-methyl-6-phenylpyrimidin-2-yl)thio)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group, with reagents like alkyl halides.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Alkyl halides, nucleophiles.
Reduction: Catalytic hydrogenation, metal hydrides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Substitution: Alkylated derivatives.
Reduction: Dihydropyrimidine derivatives.
Scientific Research Applications
N,N-Dimethyl-2-((4-methyl-6-phenylpyrimidin-2-yl)thio)ethanamine has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-((4-methyl-6-phenylpyrimidin-2-yl)thio)ethanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Receptor Interaction: Binding to cellular receptors and influencing signal transduction pathways.
DNA Interaction: Intercalating into DNA and affecting gene expression and replication.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Features of Analogues
Key Observations:
- Positional Isomerism : The main compound's sulfanyl group at pyrimidine position 2 contrasts with compound 41 (), where the methylthio group is at position 3. This difference alters electronic properties and binding interactions .
- Side Chain Flexibility: The dimethylaminoethyl chain in the main compound enhances solubility and membrane permeability compared to the rigid piperazine linker in iCARM1 (), which may improve target selectivity .
- Hydrogen Bonding : Unlike compound 1 (), which has an amine group at pyrimidine position 2, the sulfanyl group in the main compound reduces hydrogen-bonding capacity but increases hydrophobicity .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations:
- Lipophilicity : The main compound’s LogP (~3.5) suggests balanced membrane permeability and solubility, favorable for drug-like properties.
- Spectral Signatures: The dimethylamino group (δ ~2.3 ppm in ¹H NMR) and pyrimidine protons (δ 7.2–8.1 ppm) are consistent across analogues .
Biological Activity
N,N-Dimethyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]ethan-1-amine, also known as a thioether derivative of a pyrimidine compound, has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies.
| Property | Details |
|---|---|
| CAS Number | 90185-69-6 |
| Molecular Formula | C15H19N3S |
| Molecular Weight | 273.4 g/mol |
| IUPAC Name | N,N-dimethyl-2-(4-methyl-6-phenylpyrimidin-2-yl)sulfanylethanamine |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes that are crucial for microbial growth and cancer cell proliferation.
- Receptor Modulation : It has the potential to bind to specific receptors, influencing intracellular signaling pathways.
- DNA Interaction : The compound can intercalate into DNA, which may disrupt replication and transcription processes.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it is effective against various gram-positive bacteria and mycobacterial strains. For instance, a series of synthesized compounds similar to N,N-Dimethyl derivatives were evaluated for their antibacterial efficacy against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .
Case Study: Antibacterial Efficacy
In a comparative study, derivatives of N,N-Dimethyl compounds demonstrated a broad spectrum of antimicrobial activity, with some exhibiting submicromolar activity against resistant strains. The following table summarizes the findings:
| Compound | Activity Against MRSA | Cytotoxicity (IC50) |
|---|---|---|
| N,N-Dimethyl derivative A | Effective | >50 µM |
| N,N-Dimethyl derivative B | Highly effective | 20 µM |
| N,N-Dimethyl derivative C | Moderate | >100 µM |
Anticancer Activity
The anticancer potential of N,N-Dimethyl derivatives has also been explored. In vitro studies showed that these compounds could induce apoptosis in various cancer cell lines, with some exhibiting potent activity comparable to established chemotherapeutic agents .
Case Study: Apoptosis Induction
A notable study highlighted the efficacy of a structurally similar compound in inducing apoptosis with an EC50 value as low as 2 nM in specific cancer models . This underscores the potential of thioether compounds in cancer therapy.
Structure-Activity Relationship (SAR)
The biological activity of N,N-Dimethyl derivatives can be influenced by structural modifications. For example, variations in the pyrimidine ring or substituents on the phenyl group can enhance or diminish activity. Research indicates that introducing halogen groups tends to increase antibacterial potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
